(S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone
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Description
“(4S)-4-benzyl-3-(2-phenylmethoxyacetyl)-1,3-oxazolidin-2-one” is an oxazolidinone used as a building block in the synthesis of epothilones . It has a molecular weight of 325.36 and a molecular formula of C19H19NO4 .
Molecular Structure Analysis
The compound has a complex structure with a number of functional groups. The IUPAC name is (4S)-4-benzyl-3-(2-phenylmethoxyacetyl)-1,3-oxazolidin-2-one . The canonical SMILES representation is C1C(N(C(=O)O1)C(=O)COCC2=CC=CC=C2)CC3=CC=CC=C3 .
Physical and Chemical Properties Analysis
The compound is a waxy white solid with a melting point of 60-63°C . It is slightly soluble in chloroform and methanol . The compound has a topological polar surface area of 55.8Ų and an XLogP3 of 3.1 .
Scientific Research Applications
Protective Groups and Chiral Auxiliaries
(4S)-4-benzyl-3-(2-phenylmethoxyacetyl)-1,3-oxazolidin-2-one, a type of oxazolidin-2-one, is prominently used as protective groups for 1,2-amino alcohols and chiral auxiliaries. Chiral derivatives are specifically employed as chiral auxiliaries due to their ability to induce stereocontrol in asymmetric synthesis. Oxazolidin-2-ones have also been noted for their role in weak intermolecular interaction networks, where they contribute to the conformation and packing of molecules in crystal structures through a variety of weak interactions such as C-H···O, C-H···π, and π-π stacking interactions (Nogueira et al., 2015).
Diastereoselective Synthesis
In diastereoselective synthesis, the oxazolidin-2-one ring structure, including (4S)-4-benzyl-3-(2-phenylmethoxyacetyl)-1,3-oxazolidin-2-one, serves as a chiral auxiliary. This application was highlighted in the synthesis of a chiral oxazolidin-2-one-derived Reissert compound, where the oxazolidin-2-one ring was utilized to control the stereochemistry of the product in a diastereoselective Reissert-type reaction (Evain et al., 2002).
Synthesis of Isomeric Oxazolidinones
The synthesis of isomeric oxazolidinones from specific starting materials demonstrates the adaptability of oxazolidin-2-one derivatives in chemical synthesis. The reaction conditions play a crucial role in the formation of these compounds, indicating the importance of oxazolidin-2-ones in the field of synthetic chemistry (Madesclaire et al., 2007).
Framework in Synthetic Organic Chemistry
The 1,3-oxazolidin-2-one nucleus, including (4S)-4-benzyl-3-(2-phenylmethoxyacetyl)-1,3-oxazolidin-2-one, is a significant heterocycle framework in synthetic organic chemistry. Its presence is notable in the synthesis of a vast array of compounds, ranging from protective groups for amino alcohols to its applications in medicinal chemistry. This underlines the versatility of oxazolidin-2-ones in the field of chemical synthesis (Zappia et al., 2007).
Properties
IUPAC Name |
(4S)-4-benzyl-3-(2-phenylmethoxyacetyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c21-18(14-23-12-16-9-5-2-6-10-16)20-17(13-24-19(20)22)11-15-7-3-1-4-8-15/h1-10,17H,11-14H2/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPRFZHBWBIVOM-KRWDZBQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)O1)C(=O)COCC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(C(=O)O1)C(=O)COCC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451470 |
Source
|
Record name | (4S)-4-benzyl-3-(2-phenylmethoxyacetyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
236110-81-9 |
Source
|
Record name | (4S)-4-benzyl-3-(2-phenylmethoxyacetyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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